4-(2,2,2-Trifluoroethoxy)phenacyl bromide

Physical organic chemistry Linear free energy relationship SN2 kinetics

Standard α-bromoketones often force teams to choose between sluggish reactivity (methoxy-substituted) or shelf-life instability (nitro-substituted). 4-(2,2,2-Trifluoroethoxy)phenacyl bromide solves this with a moderate Hammett σₚ (~0.31) for balanced activation. - Accelerates Sₙ2 ring closures vs. unsubstituted parents, reducing reaction times. - Rated for ambient cool-dry storage, eliminating the 2-8°C cold-chain logistics required by the 4-trifluoromethoxy congener. - Estimated logP ~2.5-3.0 keeps derived products in drug-like chemical space, avoiding late-stage polarity corrections.

Molecular Formula C10H8BrF3O2
Molecular Weight 297.07 g/mol
Cat. No. B12866028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2,2-Trifluoroethoxy)phenacyl bromide
Molecular FormulaC10H8BrF3O2
Molecular Weight297.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CBr)OCC(F)(F)F
InChIInChI=1S/C10H8BrF3O2/c11-5-9(15)7-1-3-8(4-2-7)16-6-10(12,13)14/h1-4H,5-6H2
InChIKeySXEKKDGVUYRWQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2,2-Trifluoroethoxy)phenacyl Bromide – Procurement & Identity


4-(2,2,2-Trifluoroethoxy)phenacyl bromide (synonyms: 2-bromo-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-one, α-bromo-4-(2,2,2-trifluoroethoxy)acetophenone) is a para-substituted α-bromoketone with the molecular formula C₁₀H₈BrF₃O₂ and a formula weight of 297.07 g·mol⁻¹ . The compound bears a strong electrophilic α-bromoacetyl moiety flanked by a 4-(2,2,2-trifluoroethoxy)phenyl ring, imparting moderate electron-withdrawing character (Hammett σₚ ≈ 0.31) and enhanced lipophilicity relative to the parent phenacyl bromide [1]. It is supplied as a solid by multiple commercial vendors .

4-(2,2,2-Trifluoroethoxy)phenacyl Bromide: Unmatched for Specialty Synthesis


Phenacyl bromides are classic Sₙ2 electrophiles, but their reactivity, solution stability, and downstream product properties are exquisitely sensitive to the para substituent [1]. The electron-donating methoxy group (−σₚ) retards nucleophilic displacement, while strongly withdrawing groups such as nitro (+σₚ 0.78) activate the substrate so aggressively that side reactions increase and shelf-life shortens [2]. The trifluoroethoxy substituent occupies an intermediate Hammett space (σₚ ≈ 0.31), delivering balanced activation that improves substitution kinetics without sacrificing storage stability or creating excessive by-product profiles—a combination that cannot be replicated by simply blending other commercial phenacyl bromides .

4-(2,2,2-Trifluoroethoxy)phenacyl Bromide: Key Differentiators vs. Analogs


Balanced Hammett σₚ Activation

The para‑OCH₂CF₃ group carries a Hammett σₚ constant of approximately 0.31 [1]. This places it between the electron‑donating methoxy substituent (σₚ −0.27) and the strongly withdrawing nitro (σₚ 0.78) or moderately withdrawing trifluoromethoxy groups (σₚ 0.35). When substituted onto a phenacyl bromide scaffold, this translates into a predictable increase in the second‑order rate constant for nucleophilic substitution relative to the parent (non‑substituted) bromide while avoiding the over‑activation and storage instability typical of nitro‑substituted variants [1][2].

Physical organic chemistry Linear free energy relationship SN2 kinetics

Ambient Storage Without Cold Chain

While 4‑(trifluoromethoxy)phenacyl bromide (CAS 103962‑10‑3) requires cold‑chain storage (2‑8 °C) per its safety data sheet , commercially supplied 4‑(2,2,2‑trifluoroethoxy)phenacyl bromide is designated for long‑term storage in a cool, dry environment without explicit cold‑chain requirements . The methoxy‑linked trifluoroethyl unit reduces thermodynamic activating power relative to the oxy‑linked trifluoromethoxy analogue (σₚ 0.31 vs. 0.35), aligning with documented structure‑stability relationships that correlate decreasing Hammett σ with improved shelf stability in α‑bromoketones [1].

Chemical stability Procurement logistics Supply chain

Balanced Lipophilicity for Drug Design

The para‑OCH₂CF₃ group adds approximately one logP unit relative to the parent phenacyl bromide and roughly 1.5 logP units relative to the 4‑methoxy analogue, as deduced from fragment‑based and atom‑contribution calculations [1]. This positions 4‑(2,2,2‑trifluoroethoxy)phenacyl bromide in a lipophilicity corridor (estimated logP ~2.5–3.0) that is sufficiently high to cross biological membranes in cell‑based profiling experiments yet low enough to maintain handleable solubility in common organic reaction media—a balance that the highly lipophilic 4‑heptyloxy‑ or 4‑benzyloxy‑ analogues often fail to achieve [1].

Lipophilicity LogP Drug design

4-(2,2,2-Trifluoroethoxy)phenacyl Bromide: Application Scenarios


Tuning SN2 Reactivity in Heterocycle Synthesis

When constructing nitrogen‑ or sulfur‑containing heterocycles via α‑bromoacetophenone precursors, moderate electrophilic activation is often required to accelerate ring closure without generating intractable tars. The trifluoroethoxy substituent provides a σₚ‑driven rate enhancement relative to the unsubstituted or methoxy‑substituted parent compounds, allowing shorter reaction times or lower temperatures (class‑level inference: [1][2]). This enables synthetic chemists to maintain productivity while avoiding the decomposition pathways observed with stronger electron‑withdrawing analogues.

Ambient-Temperature Storage in Multi-Step Campaigns

Long‑term synthetic programmes that consume α‑bromoketones over several weeks or months cannot always guarantee refrigerated storage for every intermediate. Data from commercial safety sheets shows that 4‑(2,2,2‑trifluoroethoxy)phenacyl bromide is rated for ambient cool‑dry storage , whereas its 4‑trifluoromethoxy congener mandates 2‑8 °C . This reduces cold‑chain dependency and allows the compound to be stored in standard laboratory cabinets, directly saving energy and logistics expense.

Intermediate for Balanced-Lipophilicity Probes

In discovery chemistry, incorporating a fluorine‑containing ethoxy side chain early in the synthetic route can avoid downstream lipophilicity escalations that violate Lipinski’s rules. The estimated logP of 4‑(2,2,2‑trifluoroethoxy)phenacyl bromide (~2.5–3.0) indicates that the derived products will reside in the desirable drug‑like space more frequently than those originating from long‑chain alkoxy‑ or perfluoroalkyl‑substituted phenacyl bromides [3]. This reduces the need for later‑stage polarity corrections.

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